N-(3,5-Dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide N-(3,5-Dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Brand Name: Vulcanchem
CAS No.: 516460-40-5
VCID: VC0432104
InChI: InChI=1S/C17H21N5O2S/c1-23-14-10-13(11-15(12-14)24-2)20-17(25)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,25)
SMILES: COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.4g/mol

N-(3,5-Dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

CAS No.: 516460-40-5

Main Products

VCID: VC0432104

Molecular Formula: C17H21N5O2S

Molecular Weight: 359.4g/mol

N-(3,5-Dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide - 516460-40-5

CAS No. 516460-40-5
Product Name N-(3,5-Dimethoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
Molecular Formula C17H21N5O2S
Molecular Weight 359.4g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Standard InChI InChI=1S/C17H21N5O2S/c1-23-14-10-13(11-15(12-14)24-2)20-17(25)22-8-6-21(7-9-22)16-18-4-3-5-19-16/h3-5,10-12H,6-9H2,1-2H3,(H,20,25)
Standard InChIKey FINSBGVPWNIGPC-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC
PubChem Compound 1214239
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator